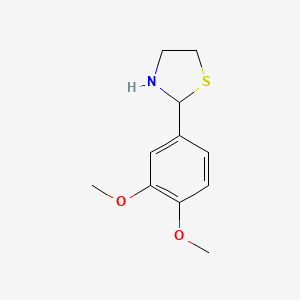

2-(3,4-Dimethoxyphenyl)thiazolidine

Übersicht

Beschreibung

2-(3,4-Dimethoxyphenyl)thiazolidine is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the 3,4-dimethoxyphenyl group enhances its pharmacological properties, making it a valuable scaffold in drug discovery and development .

Wirkmechanismus

Target of Action

The primary targets of 2-(3,4-Dimethoxyphenyl)thiazolidine are Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ (PPAR-gamma, PPARG) . These receptors are a group of nuclear receptors and the endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

This compound acts by activating PPARs . The compound is a subset of PPAR agonists, specifically PPARG agonists . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .

Biochemical Pathways

The activation of PPARγ by this compound leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Result of Action

The activation of PPARγ by this compound results in a decrease in plasma glucose and insulin levels, an increase in peripheral glucose uptake, and a decrease in triglyceride levels . This leads to an improvement in insulin sensitivity in peripheral tissues, with relatively little effect on hepatic glucose output .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)thiazolidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with cysteamine hydrochloride under acidic conditions . This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)thiazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine-2-thione.

Substitution: Various substituted thiazolidines depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethoxyphenyl)thiazolidine has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

2-(3,4-Dimethoxyphenyl)thiazolidine can be compared with other thiazolidine derivatives:

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.

Thiazolidine-2-thione: Formed by the reduction of thiazolidine and has unique chemical properties.

The uniqueness of this compound lies in its enhanced pharmacological properties due to the presence of the 3,4-dimethoxyphenyl group, making it a valuable compound in drug discovery and development .

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)thiazolidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The thiazolidine framework is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound consists of a thiazolidine ring substituted with a 3,4-dimethoxyphenyl group. This unique structure may contribute to its biological activity by enhancing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds incorporating the thiazolidine structure have shown significant inhibition against various cancer cell lines.

- Case Study : A study evaluated several thiazolidine derivatives for their anticancer activity against leukemia and CNS cancer cell lines. The compound 4g exhibited an inhibition value of 84.19% against the MOLT-4 leukemia cell line, while compound 4p showed a 72.11% inhibition against the SF-295 CNS cancer line .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Thiazolidines can interact with cellular pathways that regulate growth and survival .

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

Antimicrobial Activity

Thiazolidine compounds have also been investigated for their antimicrobial properties. Research indicates that derivatives can exhibit significant activity against various bacterial strains.

- Research Findings : A comprehensive review noted that thiazolidines possess antifungal and antibacterial activities, making them promising candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiol group in thiazolidines can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.

- Receptor Modulation : Some thiazolidines act as agonists or antagonists at various receptors, influencing signaling pathways related to cell growth and apoptosis .

Comparative Analysis with Other Compounds

Thiazolidines are often compared to other heterocyclic compounds due to their unique properties:

| Compound Type | Biological Activity | Notable Effects |

|---|---|---|

| Thiazolidines | Anticancer, Antimicrobial | Induction of apoptosis |

| Oxazolidines | Antibacterial | Effective against Gram-positive bacteria |

| Thiadiazoles | Antiviral | Inhibition of viral replication |

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-13-9-4-3-8(7-10(9)14-2)11-12-5-6-15-11/h3-4,7,11-12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBSCXLWNCIHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NCCS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986212 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67189-39-3 | |

| Record name | Thiazolidine, 2-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.